molecular formula C15H15NO5S B8019194 4-Nitrophenethyl tosylate CAS No. 6948-72-7

4-Nitrophenethyl tosylate

Cat. No.: B8019194
CAS No.: 6948-72-7
M. Wt: 321.3 g/mol
InChI Key: BOMBDNFTAICOPN-UHFFFAOYSA-N
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Description

4-Nitrophenethyl tosylate is an organic compound with the molecular formula C15H15NO5S. It is a derivative of phenethyl alcohol, where the hydroxyl group is replaced by a tosylate group, and a nitro group is attached to the phenyl ring. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

Preparation Methods

4-Nitrophenethyl tosylate can be synthesized through the tosylation of 4-nitrophenethyl alcohol. The reaction typically involves the use of p-toluenesulfonyl chloride (TsCl) in the presence of a base such as pyridine or triethylamine. The reaction is carried out under mild conditions, often at room temperature, to yield the desired tosylate ester .

Industrial production methods for tosylates generally involve similar procedures but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

4-Nitrophenethyl tosylate undergoes various types of chemical reactions, including:

Scientific Research Applications

4-Nitrophenethyl tosylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-nitrophenethyl tosylate primarily involves its role as a leaving group in nucleophilic substitution reactions. The tosylate group, being a good leaving group, facilitates the displacement by nucleophiles, leading to the formation of new bonds. The nitro group can also participate in redox reactions, undergoing reduction to form amino derivatives .

Comparison with Similar Compounds

4-Nitrophenethyl tosylate can be compared with other tosylate esters and nitro-substituted compounds:

    Phenethyl tosylate: Similar to this compound but lacks the nitro group.

    4-Nitrophenethyl bromide: Contains a bromide leaving group instead of a tosylate.

    4-Nitrophenethyl mesylate: Similar to the tosylate but with a mesylate leaving group.

These comparisons highlight the unique reactivity and versatility of this compound in various chemical transformations.

Properties

IUPAC Name

2-(4-nitrophenyl)ethyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5S/c1-12-2-8-15(9-3-12)22(19,20)21-11-10-13-4-6-14(7-5-13)16(17)18/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOMBDNFTAICOPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00288462
Record name 4-NITROPHENETHYL TOSYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00288462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6948-72-7
Record name NSC55907
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55907
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-NITROPHENETHYL TOSYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00288462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Nitrophenethyl alcohol (15 g, 89.7 mmol) was dissolved in 450 mL methylene chloride. Triethylamine (37.5 mL, 269 mmol) was added over 10 min and the reaction mixture was stirred at 0° C. for 1 hour (h). Tosyl chloride (20.52 g, 110 mmol) was added slowly to the mixture at 0° C. The reaction was stirred at room temperature (rt) overnight and was concentrated. The residue was dissolved in methylene chloride and washed with water, 1 N HCl, then water. The organic layer was dried over sodium sulfate and evaporated. The residue was triturated with hexanes and 25.32 g of white solid was collected. Yield 88%; 1H NMR (400 MHz, CDCl3) δ 8.07 (d, J=8 Hz, 2H), 7.63 (d, J=8 Hz, 2H), 7.24 (d, 4H), 4.26 (t, J=6 Hz, 2H), 3.04 (t, J=6 Hz, 2H), 2.41 (s, 3H).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
37.5 mL
Type
reactant
Reaction Step Two
Quantity
20.52 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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